5,8-Difluoroquinoxaline-2,3-diol

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

5,8-Difluoroquinoxaline-2,3-diol is a specialized fluorinated derivative of the quinoxaline-2,3-dione heterocyclic class, characterized by the presence of two electron-withdrawing fluorine atoms at the 5 and 8 positions of the bicyclic aromatic ring system. This precise regiochemistry and the presence of the 2,3-diol functionality distinguish it from other quinoxaline and difluoroquinoxaline analogs.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
Cat. No. B13217985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoroquinoxaline-2,3-diol
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F
InChIInChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)
InChIKeyTWFQYQUIQYIHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Difluoroquinoxaline-2,3-diol: A Selective Fluorinated Heterocyclic Scaffold for Advanced Material and Medicinal Chemistry Research


5,8-Difluoroquinoxaline-2,3-diol is a specialized fluorinated derivative of the quinoxaline-2,3-dione heterocyclic class, characterized by the presence of two electron-withdrawing fluorine atoms at the 5 and 8 positions of the bicyclic aromatic ring system [1]. This precise regiochemistry and the presence of the 2,3-diol functionality distinguish it from other quinoxaline and difluoroquinoxaline analogs. The strategic placement of fluorine atoms is known to enhance metabolic stability and modulate electronic properties, making this scaffold a distinct chemical probe for investigating structure-activity relationships (SAR) in medicinal chemistry and as a promising electron-accepting building block in organic electronics [2].

5,8-Difluoroquinoxaline-2,3-diol Procurement: Why Substitution with Unsubstituted or Regioisomeric Analogs Fails


The substitution of 5,8-difluoroquinoxaline-2,3-diol with unsubstituted quinoxaline-2,3-dione or regioisomers like 6,7-difluoroquinoxaline-2,3-diol is chemically and pharmacologically invalid for rigorous research. The specific 5,8-difluoro substitution pattern imparts a unique electronic environment and molecular geometry that directly influences target engagement and material performance [1]. Class-level evidence demonstrates that replacing fluorine atoms or altering their position drastically changes the compound's ability to interact with biological targets and its electronic properties. For example, in a series of quinoxaline analogs designed as c-MYC G-quadruplex (G4) stabilizers, the introduction of electron-withdrawing fluorine atoms on the quinoxaline skeleton was essential for achieving high binding affinity and potent cellular activity, with difluoro-substituted analogs demonstrating superior performance over non-fluorinated or alternative electron-donating group-substituted counterparts [2]. Using a generic analog compromises the experimental integrity and reproducibility of studies relying on this specific scaffold's physicochemical profile.

5,8-Difluoroquinoxaline-2,3-diol: A Quantitative Evidence Guide to Support Scientific Selection


Evidence for 5,8-Difluoro Substitution in Enhancing Metabolic Stability and Binding Affinity

The incorporation of fluorine atoms, particularly at the 5,8-positions, is a well-established strategy to enhance the metabolic stability of heterocyclic compounds, primarily by blocking sites of oxidative metabolism. This is a class-level advantage for 5,8-difluoroquinoxaline-2,3-diol over its non-fluorinated parent, quinoxaline-2,3-diol [1]. Furthermore, in a structurally related study, a difluoro-substituted quinoxaline analog (QN-1) exhibited potent activity in a triple-negative breast cancer (TNBC) model, with SAR studies indicating that the introduction of electron-withdrawing fluorine groups on the quinoxaline skeleton significantly increased binding affinity to the c-MYC G-quadruplex (G4) target compared to non-fluorinated analogs like QN-2 [2]. While a direct head-to-head comparison with 5,8-difluoroquinoxaline-2,3-diol is not available, this class-level evidence supports the rationale for selecting this specific fluorinated scaffold for SAR studies.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

5,8-Regioisomer vs. 6,7-Regioisomer: Potential Differences in Electronic Properties

The position of fluorine substitution on the quinoxaline core is critical for dictating the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While specific data for the 5,8-diol derivative is absent, studies on 6,7-difluoroquinoxaline ([2F]Q) motifs in organic solar cell materials demonstrate that this regioisomer can lower the bandgap and yield favorable molecular packing, resulting in optimized bulk heterojunction (BHJ) solar cell efficiencies of approximately 6.6% [1]. It is a well-established principle in organic electronics that altering the substitution pattern from 6,7- to 5,8- on the quinoxaline ring can lead to significant differences in thin-film morphology, aggregation behavior, and intermolecular packing due to changes in molecular symmetry and dipole moment [2]. Therefore, 5,8-difluoroquinoxaline-2,3-diol represents a distinct and non-interchangeable building block for materials discovery.

Organic Electronics Materials Science Polymer Chemistry

Synthetic Accessibility and Purity: 5,8-Difluoroquinoxaline-2,3-diol as a Purifiable Intermediate

The 2,3-diol functionality in 5,8-difluoroquinoxaline-2,3-diol provides a chemically tractable handle for further derivatization, distinguishing it from non-hydroxylated 5,8-difluoroquinoxaline (CAS 2059938-49-5). The diol can be readily converted to the more reactive 2,3-dichloro derivative, a versatile intermediate for nucleophilic substitution reactions, a key step in the synthesis of numerous quinoxaline-based compounds [1]. This synthetic versatility, coupled with the ability to purify the diol intermediate via crystallization, offers a practical advantage in multi-step synthetic routes. While a direct comparison of yields is not available, the ability to isolate a stable, solid intermediate like the diol often leads to higher final product purity compared to routes that proceed through less stable or oily intermediates.

Synthetic Chemistry Chemical Procurement Process Chemistry

Recommended Research and Industrial Applications for 5,8-Difluoroquinoxaline-2,3-diol


Medicinal Chemistry: Lead Optimization via Fluorine Scan

This compound is ideally suited for medicinal chemistry programs aiming to perform a 'fluorine scan' on a quinoxaline-2,3-dione lead series. By incorporating 5,8-difluoro substitution, researchers can quantitatively assess the impact on key parameters such as target binding affinity, metabolic stability, and lipophilicity (LogP) relative to the non-fluorinated parent or other regioisomers. This aligns with class-level evidence demonstrating that electron-withdrawing fluorine atoms enhance binding to biological targets like G-quadruplex DNA [1].

Materials Science: Development of Novel n-Type Organic Semiconductors

The electron-deficient nature of the difluoroquinoxaline core makes 5,8-difluoroquinoxaline-2,3-diol a promising precursor for synthesizing novel n-type organic semiconductor materials and conjugated polymers for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its unique 5,8-substitution pattern offers a distinct molecular geometry compared to the more widely studied 6,7-difluoro isomer, which has been shown to influence molecular packing and thin-film morphology crucial for device performance [2].

Synthetic Chemistry: A Key Intermediate for Diverse Heterocyclic Libraries

Due to the reactivity of the 2,3-diol group, this compound serves as a central intermediate in the synthesis of diverse 2,3-disubstituted-5,8-difluoroquinoxaline libraries. It can be efficiently converted to the corresponding 2,3-dichloro derivative, which is a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols, enabling the rapid generation of compound collections for biological screening or materials evaluation [3].

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